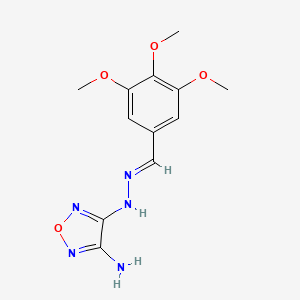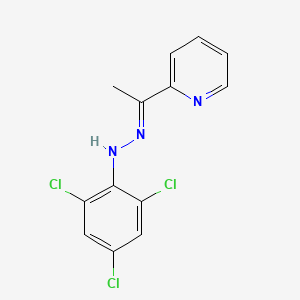
methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate
Übersicht
Beschreibung
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate has a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs and therapies. This compound has been shown to exhibit potent antitumor activity in vitro, making it a promising candidate for the development of new cancer therapies. Additionally, methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate has been shown to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The exact mechanism of action of methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate is not fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of key enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
Methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, leading to a reduction in tumor size. In terms of antimicrobial activity, methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate has been shown to inhibit the growth and replication of bacteria and fungi, leading to their destruction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent biological activity at low concentrations, making it an ideal candidate for use in experiments. Additionally, its specificity for certain enzymes and proteins makes it a valuable tool for studying the mechanisms of cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Like many other chemical compounds, methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate can be toxic at high concentrations, and care must be taken to ensure that it is used safely.
Zukünftige Richtungen
There are many potential future directions for research involving methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate. One area of research that holds promise is the development of new cancer therapies. This compound has been shown to exhibit potent antitumor activity in vitro, and further research is needed to determine its efficacy in vivo. Additionally, research into the mechanisms of action of this compound could lead to the development of new drugs and therapies targeting specific enzymes and proteins involved in cellular processes. Finally, research into the antimicrobial activity of methyl 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate could lead to the development of new antibiotics to combat the growing problem of antibiotic resistance.
Eigenschaften
IUPAC Name |
methyl 3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-22-11(19)13-3-9-2-10(4-13)6-14(5-9,7-13)17-8-15-12(16-17)18(20)21/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUFRLMDAUPATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)N4C=NC(=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B3874037.png)
![2-nitro-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B3874046.png)



![1-{[2-(2,2-diphenylethyl)-4-morpholinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B3874070.png)
![6-[(2-chlorophenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3874080.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B3874081.png)


![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B3874111.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(methylamino)pyridin-3-yl]carbonyl}piperidin-3-ol](/img/structure/B3874119.png)
![4-{[5-hydroxy-1-(4-iodophenyl)-3-methyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3874120.png)
![5-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)isophthalamide](/img/structure/B3874123.png)